molecular formula C10H12N6O2 B2445130 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1211212-41-7

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2445130
CAS RN: 1211212-41-7
M. Wt: 248.246
InChI Key: NKLVOIFITPNBIB-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Hydrogelation and Material Properties

  • Anion Influence on Hydrogel Properties : The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, highlighting how anion identities can tune the physical properties of gels. This work suggests potential applications in designing materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).

Antimicrobial Applications

  • Novel Antimicrobial Agents : A series of substituted quinazolines, including those structurally similar to the query compound, exhibited broad-spectrum antimicrobial activity. This suggests that modifications of the pyrazole and oxadiazole moieties can lead to compounds with potential as antimicrobial agents (Buha et al., 2012).

Synthetic Chemistry and Catalysis

  • Multicomponent Synthesis Catalyzed by Urea : A study demonstrated a multicomponent one-pot synthesis of pharmaceutically interesting compounds using urea as an organo-catalyst. This process, applicable to the synthesis of pyran-annulated heterocycles, showcases the utility of urea in facilitating complex reactions, potentially including those involving pyrazole and oxadiazole derivatives (Brahmachari & Banerjee, 2014).

Anti-cancer and Antifilarial Research

  • Potential Anti-cancer Agents : Pyrazole compounds have been investigated for their anticancer properties, with specific derivatives showing promise as inhibitors of key biological targets. This research direction underscores the potential of pyrazole and oxadiazole derivatives in developing new anticancer therapies (Thomas et al., 2019).
  • Antifilarial Activity : Research into 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has uncovered compounds with significant activity against filarial worms, suggesting that structural analogs could be explored for antifilarial applications (Ram et al., 1984).

properties

IUPAC Name

1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-3-5-11-9(17)12-10-14-13-8(18-10)7-4-6-16(2)15-7/h3-4,6H,1,5H2,2H3,(H2,11,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLVOIFITPNBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

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